(4-Bromophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone
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Overview
Description
(4-Bromophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone is a complex organic compound that features a combination of bromine, fluorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core piperazine structure, followed by the introduction of the bromophenyl, fluorophenyl, and nitrophenyl groups through a series of substitution and coupling reactions. Common reagents used in these reactions include bromine, fluorine sources, and nitro compounds under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process would be optimized to minimize waste and maximize yield, often employing catalysts to speed up the reactions and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group.
Reduction: The bromine and fluorine atoms can be substituted with other functional groups.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the bromine or fluorine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, (4-Bromophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone can be used to study the effects of halogenated and nitroaromatic compounds on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the design of catalysts for chemical reactions.
Mechanism of Action
The mechanism by which (4-Bromophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved would likely include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound structurally similar to vitamin E.
Roflumilast Related Compound D: A compound used as a reference standard in pharmaceutical research.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
Uniqueness
What sets (4-Bromophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone apart from these similar compounds is its unique combination of bromine, fluorine, and nitro groups attached to a piperazine core
Properties
IUPAC Name |
(4-bromophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrFN4O3/c1-16-6-8-26(9-7-16)20-15-21(22(29(31)32)14-19(20)25)27-10-12-28(13-11-27)23(30)17-2-4-18(24)5-3-17/h2-5,14-16H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNSOHXAARSCDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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